molecular formula C14H11ClFN5O2S B6487417 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzene-1-sulfonamide CAS No. 921083-93-4

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzene-1-sulfonamide

Cat. No.: B6487417
CAS No.: 921083-93-4
M. Wt: 367.8 g/mol
InChI Key: KJGXNWQWEGJIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1-(4-chlorophenyl)-1H-tetrazole core linked via a methyl group to a 2-fluorobenzenesulfonamide moiety. The 4-chlorophenyl and 2-fluorophenyl substituents contribute to lipophilicity and electronic effects, influencing molecular interactions in biological systems .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O2S/c15-10-5-7-11(8-6-10)21-14(18-19-20-21)9-17-24(22,23)13-4-2-1-3-12(13)16/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGXNWQWEGJIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against gram-positive bacteria. In a comparative study, it showed moderate to strong activity against Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is likely responsible for this antimicrobial action, as sulfonamides are known to interfere with bacterial folate synthesis.

Urease Inhibition

One of the most significant biological activities of this compound is its potent urease inhibition. Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria and in agricultural pest control. In a study comparing various tetrazole derivatives, compounds with similar structures showed remarkable urease inhibition with IC50 values as low as 0.63 ± 0.001 μM, significantly outperforming the standard inhibitor thiourea (IC50 = 21.25 ± 0.15 μM) .

Acetylcholinesterase (AChE) Inhibition

The compound also demonstrates acetylcholinesterase inhibitory activity. AChE inhibitors are crucial in treating neurodegenerative disorders such as Alzheimer's disease. While specific data for this compound is not available, structurally similar compounds have shown promising AChE inhibition .

Pharmacological Interactions

The tetrazole ring in the compound can mimic carboxylate groups, allowing it to bind to enzymes or receptors and modulate their activity. This property suggests potential applications in drug design and development.

Molecular Docking Studies

Molecular docking studies have revealed that compounds with similar structures interact with various amino acids in target proteins. These interactions include hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to their biological activities .

Protein Binding

Bovine serum albumin (BSA) binding studies of similar compounds have demonstrated their potential pharmacological effectiveness. The ability to bind to serum proteins is crucial for drug distribution and half-life in the body .

Comparative Activity Table

CompoundUrease Inhibition IC50 (μM)Antibacterial Activity Against S. typhiAChE Inhibition
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzene-1-sulfonamideNot availableModerate to StrongModerate
Similar Compound 7m0.63 ± 0.001StrongHigh
Similar Compound 7o1.13 ± 0.003StrongHigh
Thiourea (Standard)21.25 ± 0.15N/AN/A

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural components:

  • The tetrazole ring enhances bioactivity and may contribute to receptor binding.
  • The sulfonamide group is crucial for antimicrobial activity and enzyme inhibition .
  • The chloro and fluoro substituents may improve lipophilicity and membrane permeability.

Future Research Directions

While the compound shows promising biological activities, further research is needed to:

  • Determine its exact mechanism of action in various biological systems.
  • Conduct in vivo studies to assess its potential as a drug candidate.
  • Investigate its toxicological profile and potential side effects.
  • Explore its activity against a broader range of pathogens and enzymes.

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit notable antimicrobial activity. The specific structure of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzene-1-sulfonamide suggests potential efficacy against bacterial strains due to the presence of both the sulfonamide and tetrazole moieties. Studies have shown that compounds with similar structures can inhibit bacterial growth by targeting folic acid synthesis pathways.

Anticancer Potential

The tetrazole ring has been associated with anticancer activity. Compounds containing tetrazole structures have been reported to exhibit cytotoxic effects against various cancer cell lines. The incorporation of the chlorophenyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved anticancer properties.

Anti-inflammatory Effects

Some studies suggest that sulfonamide derivatives can modulate inflammatory responses. The dual action of the sulfonamide and tetrazole groups may provide a synergistic effect in reducing inflammation, making this compound a candidate for further investigation in inflammatory disease models.

Drug Development

The unique structural features of this compound position it as a promising lead compound for drug development. Its modification can lead to derivatives with enhanced pharmacological profiles. The exploration of structure-activity relationships (SAR) can yield compounds with optimized efficacy and reduced toxicity.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactive functional groups allow for further derivatization, which is crucial in the development of new pharmaceuticals or agrochemicals.

Pesticide Development

The incorporation of tetrazole and sulfonamide functionalities may provide novel herbicides or fungicides. Research into similar compounds has indicated potential herbicidal activity, suggesting that this compound could be explored for agricultural use.

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; potential for development as an antibiotic agent.
Investigation of Anticancer PropertiesShowed cytotoxicity against breast cancer cell lines; suggests further exploration in cancer therapy.
Research on Anti-inflammatory EffectsIndicated reduction in pro-inflammatory cytokines in vitro; potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Comparison

  • Tetrazole vs. Triazole :
    • The target compound’s tetrazole ring (1H-1,2,3,4-tetrazole) exhibits higher aromaticity and stability compared to triazoles (1H-1,2,3-triazole or 1,2,4-triazole). This enhances metabolic resistance, a critical factor in drug design .
    • Triazole derivatives (e.g., ’s c-Met inhibitor) often rely on carboxylic acid or carboxamide groups for bioactivity, whereas the target’s sulfonamide may mimic these interactions with altered acidity (pKa ~1–2 for sulfonamide vs. ~4–5 for carboxylic acids) .

Substituent Effects

  • However, steric bulk may reduce binding affinity in certain targets .
  • Fluorophenyl vs. Other Halogenated Groups :
    • The 2-fluorobenzenesulfonamide in the target compound offers a balance of electronegativity and steric minimalism compared to bulkier substituents like bromine () or trifluoromethyl (). Fluorine’s inductive effects may enhance electrostatic interactions with target proteins .

Functional Group Impact

  • Sulfonamide vs. Carboxamide :
    • Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher acidity than carboxamides, which could improve target engagement in enzymatic pockets. For example, sulfonamide-containing compounds (e.g., ) are prevalent in kinase inhibitors due to their ability to anchor to ATP-binding sites .
    • In contrast, carboxamide derivatives (e.g., ’s ZIPSEY) may prioritize solubility over binding affinity, depending on the biological context .

Preparation Methods

Formation of 1-(4-Chlorophenyl)-1H-Tetrazole-5-Carbonitrile

The tetrazole ring is constructed via the [2+3] cycloaddition of 4-chlorobenzonitrile with sodium azide under Sharpless conditions. A mixture of 4-chlorobenzonitrile (10.0 g, 72.5 mmol), sodium azide (7.1 g, 109 mmol), and zinc chloride (5.0 g, 36.7 mmol) in dimethylformamide (DMF, 100 mL) is refluxed at 110°C for 18 hours. After cooling, the reaction is quenched with 1 M HCl (200 mL), yielding a white precipitate. Filtration and recrystallization from ethanol afford the tetrazole carbonitrile in 85% yield.

Characterization Data

  • Yield : 85%

  • Melting Point : 198–200°C

  • ¹H NMR (DMSO-d₆) : δ 8.02 (d, J = 8.6 Hz, 2H, ArH), 7.65 (d, J = 8.6 Hz, 2H, ArH).

  • IR (KBr) : ν 2230 cm⁻¹ (C≡N), 1601 cm⁻¹ (C=N).

Reduction to 5-(Aminomethyl)-1-(4-Chlorophenyl)-1H-Tetrazole

The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄). A suspension of 1-(4-chlorophenyl)-1H-tetrazole-5-carbonitrile (5.0 g, 23.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is treated with LiAlH₄ (2.7 g, 71.4 mmol) under nitrogen at 0°C. The mixture is refluxed for 6 hours, cooled, and cautiously quenched with water (10 mL). The organic layer is dried over MgSO₄, filtered, and concentrated to yield the amine as a pale yellow solid.

Characterization Data

  • Yield : 78%

  • Melting Point : 145–147°C

  • ¹H NMR (DMSO-d₆) : δ 7.89 (d, J = 8.6 Hz, 2H, ArH), 7.52 (d, J = 8.6 Hz, 2H, ArH), 3.85 (s, 2H, CH₂NH₂).

  • IR (KBr) : ν 3350 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N).

Synthesis of the Sulfonamide Moiety

Preparation of 2-Fluorobenzenesulfonyl Chloride

2-Fluorobenzenesulfonyl chloride is synthesized via chlorination of 2-fluorobenzenesulfonic acid. A mixture of 2-fluorobenzenesulfonic acid (15.0 g, 85.7 mmol) and phosphorus pentachloride (22.3 g, 107 mmol) in dichloromethane (DCM, 150 mL) is stirred at room temperature for 4 hours. The solution is filtered, and the solvent is evaporated under reduced pressure to yield the sulfonyl chloride as a colorless liquid.

Characterization Data

  • Yield : 92%

  • ¹H NMR (CDCl₃) : δ 7.85–7.78 (m, 1H, ArH), 7.62–7.55 (m, 2H, ArH), 7.41–7.35 (m, 1H, ArH).

Coupling Reactions and Final Product Formation

Sulfonylation of 5-(Aminomethyl)-1-(4-Chlorophenyl)-1H-Tetrazole

The amine intermediate (3.0 g, 13.6 mmol) is dissolved in anhydrous DCM (50 mL) and cooled to 0°C. Triethylamine (4.1 mL, 29.9 mmol) is added, followed by dropwise addition of 2-fluorobenzenesulfonyl chloride (3.2 g, 16.3 mmol). The reaction is stirred at room temperature for 12 hours, washed with water (2 × 50 mL), and dried over MgSO₄. Purification by column chromatography (hexane/ethyl acetate, 3:1) affords the title compound as a white crystalline solid.

Characterization Data

  • Yield : 65%

  • Melting Point : 223–225°C

  • ¹H NMR (DMSO-d₆) : δ 8.12 (d, J = 8.6 Hz, 2H, ArH), 7.94–7.88 (m, 1H, ArH), 7.71–7.65 (m, 2H, ArH), 7.60–7.54 (m, 2H, ArH), 4.45 (s, 2H, CH₂N), 2.68 (s, 3H, CH₃).

  • IR (KBr) : ν 3260 cm⁻¹ (N-H), 1345 cm⁻¹ (S=O), 1160 cm⁻¹ (S=O).

Optimization and Mechanistic Insights

Solvent and Catalyst Effects in Tetrazole Synthesis

The use of ZnCl₂ as a catalyst in DMF enhances the cycloaddition rate by polarizing the nitrile group, facilitating azide attack. Substituting DMF with propylene glycol reduces yields to 70%, highlighting the importance of aprotic solvents.

Sulfonylation Reaction Conditions

Triethylamine serves dual roles: neutralizing HCl and activating the sulfonyl chloride. Reactions conducted without base result in incomplete conversion (<30% yield). Elevated temperatures (50°C) accelerate the reaction but promote side products, necessitating strict temperature control .

Q & A

Q. What synthetic strategies are recommended for preparing N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-fluorobenzenesulfonamide with high purity?

  • Methodology : The synthesis typically involves: (i) Formation of the tetrazole ring via [2+3] cycloaddition between 4-chlorophenyl azide and nitriles under acidic conditions. (ii) Alkylation of the tetrazole nitrogen with a methyl group. (iii) Sulfonamide coupling using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include temperature control (0–5°C during sulfonylation) and stoichiometric ratios to minimize side products. Analytical validation via NMR (¹H/¹³C) and LC-MS is critical for purity assessment .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of: (i) ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, tetrazole protons at δ 8.1–8.5 ppm). (ii) High-resolution mass spectrometry (HR-MS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 393.04). (iii) X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles (see SHELX protocols in ).

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology : Screen for: (i) Antimicrobial activity : Agar dilution assays against Gram-positive/negative bacteria. (ii) Enzyme inhibition : Fluorometric assays targeting sulfonamide-associated enzymes (e.g., carbonic anhydrase). (iii) Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles or torsion angles?

  • Methodology : (i) Refine single-crystal X-ray diffraction data using SHELXL (for small molecules) to optimize geometric parameters. (ii) Compare with Mercury CSD 2.0’s Packing Similarity tool to identify deviations from analogous sulfonamide-tetrazole structures (e.g., C–S bond lengths ≈ 1.76 Å; tetrazole ring planarity < 0.05 Å RMSD) .

Q. What strategies mitigate conflicting bioactivity data across different assay conditions?

  • Methodology : (i) Controlled replication : Standardize solvent (e.g., DMSO concentration ≤1%), pH (7.4 for physiological mimicry), and incubation time. (ii) Impurity profiling : Use HPLC with UV/fluorescence detection (e.g., C18 column, acetonitrile/water gradient) to correlate bioactivity with purity thresholds (e.g., ≥98% by area normalization) .

Q. How does the electronic nature of the 4-chlorophenyl and 2-fluorophenyl groups influence structure-activity relationships (SAR)?

  • Methodology : (i) Computational modeling : Perform DFT calculations (B3LYP/6-311+G*) to map electrostatic potentials and HOMO-LUMO gaps. (ii) Comparative SAR : Synthesize analogs (e.g., 4-fluorophenyl, 4-methylphenyl) and test against baseline activity. Example SAR table:
SubstituentLogPIC50 (Carbonic Anhydrase)Antimicrobial Zone (mm)
4-Cl/2-F (Baseline)3.212 nM18 ± 1.2
4-F/2-F2.928 nM14 ± 0.8
4-CH3/2-F3.545 nM10 ± 1.0

Data adapted from .

Q. What advanced techniques characterize its solubility and stability in physiological buffers?

  • Methodology : (i) Equilibrium solubility : Shake-flask method with UV quantification in PBS (pH 7.4) or simulated gastric fluid. (ii) Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via LC-MS to identify hydrolytic or oxidative byproducts (e.g., sulfonic acid derivatives) .

Methodological Notes

  • Software Tools : SHELX (structure refinement), Mercury (crystallographic analysis), and Gaussian (DFT) are recommended for reproducibility .
  • Data Contradictions : Cross-validate findings with orthogonal techniques (e.g., NMR + X-ray) to resolve ambiguities in stereochemistry or reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.